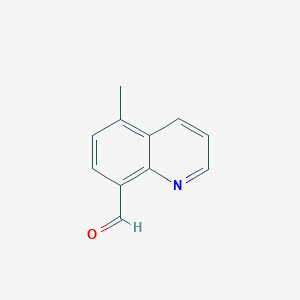
5-Methylquinoline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1442691-19-1 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods. One common approach is the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C . Another method involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Molecular Structure Analysis
Quinoline, the parent compound of 5-Methylquinoline-8-carbaldehyde, is a nitrogen-containing bicyclic compound. It consists of a benzene ring fused with a pyridine ring . The molecular structure of quinoline derivatives can be confirmed by techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry .
Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Recent Advances in Chemistry : The chemistry of quinoline derivatives, including 5-Methylquinoline-8-carbaldehyde, has been extensively studied for the synthesis of fused or binary heterocyclic systems. These compounds have significant synthetic applications and biological evaluations illustrating their diverse applicability (Hamama et al., 2018).
- Synthesis of Polyhydroquinoline Derivatives : A novel category of polyhydroquinoline derivatives has been synthesized, showing potential in vitro antimalarial, antibacterial, and antitubercular activities, demonstrating the compound's role in developing new therapeutic agents (Kalaria et al., 2014).
Pharmacological Applications
- Antidyslipidemic and Antioxidative Activities : 8-Hydroxyquinoline derivatives, related to 5-Methylquinoline-8-carbaldehyde, have shown significant in vitro antioxidant and in vivo antidyslipidemic activities, positioning them as promising leads for new classes of therapeutic agents (Sashidhara et al., 2009).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Novel 8-hydroxyquinoline derivatives have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid, showcasing the compound's utility in industrial applications to protect metals against corrosion (Rbaa et al., 2019).
Antimicrobial and Antioxidant Evaluation
- Synthesis and Antibacterial Evaluation : Quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, demonstrating potential as lead compounds for the development of new antibacterial agents (Zeleke et al., 2020).
Zukünftige Richtungen
Quinoline and its derivatives have shown potential in various fields, especially in medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives with improved therapeutic effects, the investigation of their mechanisms of action, and their potential applications in treating various diseases .
Eigenschaften
IUPAC Name |
5-methylquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISAOONWMBGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylquinoline-8-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




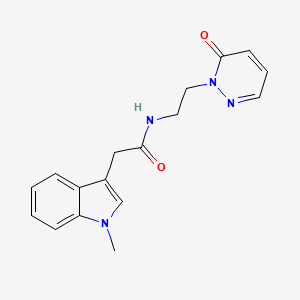


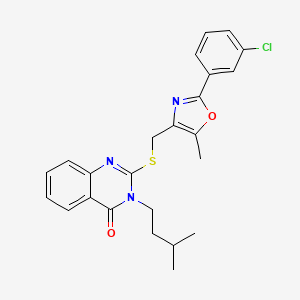
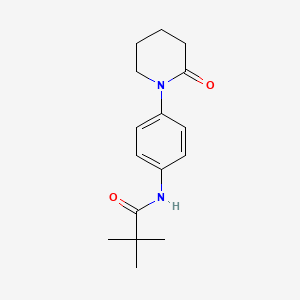
![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

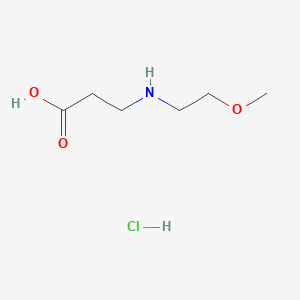
![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)